Oxidative Durability: 74% Yield of Allenoic Acid Without Isomerization to the Conjugated Diene
Under Jones oxidation (CrO₃/H₂SO₄, −10 °C), 3,4‑pentadien‑1‑ol is converted to 3,4‑pentadienoic acid in 74% isolated yield. Critically, no isomerization to the thermodynamically favored 2,4‑pentadienoic acid is observed, contrasting with the behavior of many terminal allenes that rearrange under acidic or oxidative conditions [1]. In comparison, the conjugated isomer 2,4‑pentadien‑1‑ol would directly furnish the conjugated acid under identical conditions, but cannot deliver the allenoic acid scaffold required for subsequent allene‑specific transformations.
| Evidence Dimension | Yield of carboxylic acid and selectivity for allene retention vs. isomerization |
|---|---|
| Target Compound Data | 3,4‑Pentadienoic acid: 74% yield; 2,4‑pentadienoic acid: 0% (not detected) |
| Comparator Or Baseline | 2,4‑Pentadien‑1‑ol (conjugated baseline); expected isomerization of terminal allenes under acidic oxidation |
| Quantified Difference | Absolute selectivity for allene retention; no isomerization product formed |
| Conditions | Jones reagent (CrO₃/H₂SO₄), −10 °C, aqueous acetone [1] |
Why This Matters
This quantifies the unusual resilience of the allene moiety, enabling downstream chemistry that requires an intact terminal allene—a feature that cannot be mimicked by the more common conjugated pentadienols.
- [1] Price, W. A.; Patten, T. E. A Convenient Synthesis of 3,4-Pentadien-1-ol from 3-Butyn-1-ol: Spectral Analysis and Unusual Durability of the Allene Moiety. J. Chem. Educ. 1991, 68 (3), 256. https://doi.org/10.1021/ed068p256. View Source
